Etidocaine-d9 (hydrochloride)

Description

Theoretical Principles Underlying Deuterium-Enabled Research

The increased strength of the C-D bond gives rise to the "kinetic isotope effect" (KIE). acs.org This effect describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Because the C-D bond is harder to break than the C-H bond, reactions involving the cleavage of this bond proceed at a slower rate. nih.gov This principle is fundamental to the use of deuterated compounds in research.

By strategically placing deuterium (B1214612) atoms at sites of metabolic activity in a drug molecule, researchers can slow down its breakdown by enzymes. researchgate.net This can lead to a longer half-life, increased exposure of the body to the active drug, and potentially a reduction in the formation of toxic metabolites. nih.govresearchgate.net

Historical Context and Evolution of Deuterated Analogs in Chemical Biology

The concept of using deuteration to modify the properties of biologically active molecules has been explored for decades. acs.orgwikipedia.org Early research in the 1960s and 1970s laid the groundwork for this field. nih.govwikipedia.org However, it was not until more recently that the therapeutic potential of deuterated drugs was fully realized, culminating in the approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017. nih.govacs.orgwikipedia.org This milestone has spurred further interest and investment in the development of deuterated compounds for a variety of therapeutic areas. nih.gov

Structure

3D Structure of Parent

Properties

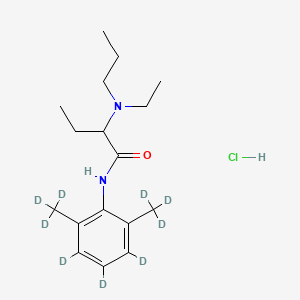

Molecular Formula |

C17H29ClN2O |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D; |

InChI Key |

LMWQQUMMGGIGJQ-MNXFEGQBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Etidocaine Derivatives

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The placement of deuterium atoms at specific locations (site-specificity) within a molecule is a key challenge in synthesizing deuterated compounds. nist.gov The choice of strategy depends on the desired labeling pattern, the complexity of the target molecule, and the availability of starting materials.

One of the most direct methods for preparing deuterated molecules is to build them from smaller, isotopically enriched precursors. This "bottom-up" approach ensures that deuterium is incorporated at specific, predetermined sites with high isotopic purity.

Key strategies include:

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using common laboratory reagents in their deuterated forms. For example, metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents that can replace carbonyls or other functional groups with deuterated alkyl groups. nih.gov Similarly, deuterated alkyl halides (e.g., iodomethane-d₃) can be used in alkylation reactions. nih.gov

Reductive Amination with Deuterium Sources: This method is used to form C-N bonds while introducing deuterium. An amine can be reacted with a carbonyl compound, and the resulting imine is then reduced. If a deuterium source like sodium borodeuteride (NaBD₄) is used for the reduction, deuterium atoms are installed at the carbon atom adjacent to the newly formed amine.

Isotope exchange reactions offer an alternative, often more atom-economical, approach known as "late-stage" deuteration. nih.gov In this strategy, hydrogen atoms on an already assembled molecule or an advanced intermediate are directly swapped for deuterium atoms.

Common methods for hydrogen-isotope exchange (HIE) include:

Metal-Catalyzed Exchange: Transition metals such as palladium, ruthenium, rhodium, and iridium are effective catalysts for activating C-H bonds, facilitating their cleavage and subsequent replacement with deuterium. nih.govresearchgate.net These reactions typically use deuterium gas (D₂) or heavy water (D₂O) as the deuterium source and can be performed under relatively mild conditions. nih.gov For instance, ruthenium nanoparticles have been shown to effectively catalyze H/D exchange in various complex molecules. nih.gov

Acid/Base-Catalyzed Exchange: Protons in positions adjacent to carbonyl groups or on aromatic rings can be exchanged for deuterium under acidic or basic conditions using deuterated solvents like D₂O or deuterated acids (e.g., D₂SO₄). The efficiency of this exchange depends on the acidity of the C-H bond.

Advanced Synthetic Approaches for Etidocaine-d9 (hydrochloride)

The synthesis of Etidocaine-d9 (hydrochloride) requires a multi-step approach that leverages the principles of site-specific deuteration. The standard synthesis of etidocaine (B1208345) involves the acylation of 2,6-dimethylaniline (B139824) with 2-bromobutyryl chloride, followed by alkylation of the resulting amide with N-ethylpropylamine. wikipedia.org To produce the d9 variant, one or more of these precursors must be synthesized in a deuterated form. A plausible strategy involves deuterating the N-ethyl and N-propyl groups, as these are common sites of metabolism.

A logical pathway to Etidocaine-d9 is through the synthesis of a deuterated N-ethylpropylamine intermediate. For example, achieving a d9 label could involve using N-(ethyl-d5)-N-(propyl-d4)-amine.

Proposed Synthetic Pathway:

Synthesis of the Amide Intermediate (A): This precursor is typically synthesized without deuterium.

2,6-Dimethylaniline is reacted with 2-bromobutyryl chloride in a suitable solvent to form 2-Bromo-N-(2,6-Dimethylphenyl)butanamide. wikipedia.org

Synthesis of a Deuterated N-Alkylamine Precursor (B):

A deuterated amine such as N-(ethyl-d5)-N-(propyl-d4)-amine can be prepared via sequential reductive amination. For instance, propionaldehyde (B47417) can be reacted with ethylamine-d5 in the presence of a reducing agent. The resulting secondary amine could then be further elaborated. A more direct route involves the reaction of ethylamine (B1201723) with propionaldehyde to form an imine, which is subsequently hydrogenated. google.com Using deuterated reagents in this process would yield the desired labeled amine.

Final Assembly:

The amide intermediate (A) is alkylated with the deuterated amine precursor (B) . The nucleophilic secondary amine displaces the bromine atom to form the final carbon-nitrogen bond, yielding Etidocaine-d9.

Salt Formation:

The resulting Etidocaine-d9 free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol (B130326) or diethyl ether, to precipitate Etidocaine-d9 (hydrochloride). drugbank.com

The table below outlines the key precursors in this proposed synthesis.

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,6-Dimethylaniline | C₈H₁₁N | Aromatic amine core |

| 2-Bromobutyryl chloride | C₄H₆BrClO | Acylating agent |

| N-(ethyl-d5)-N-(propyl-d4)-amine (example) | C₅H₄D₉N | Deuterated alkylating agent |

| Hydrochloric Acid | HCl | Forms the hydrochloride salt |

After synthesis, the crude product must be purified and its identity, purity, and isotopic enrichment confirmed through rigorous analytical techniques.

Purification Methods:

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are used to separate the desired deuterated product from unreacted starting materials, non-deuterated analogues, and other reaction byproducts.

Recrystallization: This is a common method for purifying the final hydrochloride salt to achieve high chemical purity.

Characterization Techniques: The primary methods for confirming the structure and isotopic labeling of Etidocaine-d9 are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The mass spectrum of Etidocaine-d9 will show a molecular ion peak that is 9 mass units higher than that of unlabeled etidocaine, confirming the incorporation of nine deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.govdea.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |

|---|---|---|---|

| Etidocaine | C₁₇H₂₈N₂O | 276.220 | N/A |

| Etidocaine-d9 | C₁₇H₁₉D₉N₂O | 285.276 | +9.056 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Etidocaine-d9, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the sites of deuteration. researchgate.net

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the resulting spectrum shows signals only at the positions where deuterium has been incorporated, confirming the site-specificity of the labeling. nih.govnih.gov

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to those bonded to hydrogen, providing additional structural confirmation.

Principles of Internal Standard Utilization in Quantitative Analytical Chemistry

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The response of the analyte is then measured relative to the response of the internal standard. For an internal standard to be effective, it should ideally be a stable, isotopically labeled version of the analyte.

Role in Enhancing Analytical Precision and Accuracy

The primary role of a stable isotope-labeled internal standard like Etidocaine-d9 is to improve the precision and accuracy of quantitative measurements. During analytical procedures, minor variations in sample volume, injection volume, or instrument response can introduce errors. By adding a known quantity of the internal standard to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate, thus correcting for random and systematic errors and leading to more reliable results. The use of an internal standard is considered essential for correcting inter-individual variability in recovery during sample analysis.

Compensation for Matrix Effects and Systemic Variations

Biological samples such as blood, plasma, and urine are complex matrices containing numerous endogenous and exogenous substances. These substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because a stable isotope-labeled internal standard like Etidocaine-d9 has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. Consequently, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree. By using the ratio of the two signals, the matrix effects are effectively canceled out, ensuring the accuracy of the final measurement.

Application of Etidocaine-d9 (hydrochloride) in Mass Spectrometry-Based Assays

Etidocaine-d9 (hydrochloride) is particularly valuable in mass spectrometry (MS) coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC). These hyphenated techniques are widely used for the sensitive and selective quantification of drugs and their metabolites in biological fluids.

Utility in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While there are established GC methods for local anesthetics like lidocaine (B1675312), the use of a stable isotope-labeled internal standard is crucial for robust quantitative analysis. In a typical GC-MS workflow, Etidocaine-d9 would be added to the sample prior to extraction and derivatization (if necessary). It would then co-elute with the unlabeled etidocaine from the GC column. The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. The slightly higher mass of Etidocaine-d9, due to the nine deuterium atoms, allows for its selective detection alongside the native analyte without spectral overlap. This ensures that any loss of analyte during the extensive sample preparation often required for GC-MS is accounted for, leading to accurate quantification.

Utility in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not suitable for GC-MS. In LC-MS/MS analysis of etidocaine, Etidocaine-d9 (hydrochloride) serves as the ideal internal standard. It co-elutes with etidocaine under reversed-phase or other LC conditions. In the mass spectrometer, specific precursor-to-product ion transitions for both etidocaine and Etidocaine-d9 are monitored using Multiple Reaction Monitoring (MRM). This highly selective detection method minimizes interferences from other compounds in the matrix. The ratio of the peak areas of the MRM transitions for etidocaine and Etidocaine-d9 is then used to construct a calibration curve and determine the concentration of etidocaine in unknown samples. The use of a stable isotope-labeled internal standard in LC-MS/MS has been shown to be essential for correcting variability and ensuring data accuracy.

Method Development and Validation Protocols Utilizing Etidocaine-d9 (hydrochloride)

The development and validation of an analytical method using Etidocaine-d9 as an internal standard must follow stringent guidelines, such as those from the International Council for Harmonisation (ICH).

The process begins with the optimization of chromatographic and mass spectrometric conditions to achieve good peak shape, resolution, and signal intensity for both etidocaine and Etidocaine-d9. This is followed by a rigorous validation process to demonstrate the method's suitability for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the response is directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction process, which is effectively monitored by the internal standard.

Matrix Effect: As discussed earlier, this is assessed to ensure that the internal standard adequately compensates for any signal suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

The table below summarizes typical parameters evaluated during the validation of a bioanalytical method.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 |

| Intra-day Precision | The precision of the method within a single day. | Relative Standard Deviation (RSD) ≤ 15% |

| Inter-day Precision | The precision of the method across different days. | Relative Standard Deviation (RSD) ≤ 15% |

| Accuracy | The closeness of the measured value to the true value. | Within 85-115% of the nominal concentration |

| Recovery | The efficiency of analyte extraction from the matrix. | Consistent, precise, and reproducible |

| Stability | Analyte stability under various conditions. | Concentration change within ±15% of initial |

By successfully validating these parameters, a robust and reliable analytical method for the quantification of etidocaine using Etidocaine-d9 (hydrochloride) as an internal standard can be established for routine use in a variety of research and clinical settings.

Calibration Curve Construction and Dynamic Range Determination

In quantitative analysis, establishing a reliable calibration curve is fundamental to accurately determine the concentration of an analyte in an unknown sample. When using Etidocaine-d9 (hydrochloride) as an internal standard, calibration curves are constructed by plotting the peak area ratio of the target analyte (etidocaine) to the internal standard (Etidocaine-d9) against the known concentration of the analyte. nih.gov A constant amount of the Etidocaine-d9 internal standard is added to each calibration standard and quality control (QC) sample. nih.gov

The process involves preparing a series of calibration standards by spiking a blank biological matrix (such as human plasma or serum) with known, increasing concentrations of etidocaine. The response of both the analyte and the internal standard is measured by the detector (e.g., a triple quadrupole mass spectrometer). The ratio of their responses is then calculated. This ratiometric measurement corrects for potential sample loss during preparation and fluctuations in instrument performance, thereby enhancing the precision of the assay. scispace.com

The dynamic range, or quantitation range, of the assay is defined by the lowest and highest concentration standards on the calibration curve that meet predefined criteria for accuracy and precision. The lower limit of quantitation (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision, while the upper limit of quantitation (ULOQ) is the highest.

Table 1: Example of Calibration Curve Data for Etidocaine using Etidocaine-d9 as Internal Standard This table is for illustrative purposes to demonstrate typical data generated during calibration curve construction. Specific values would be determined during actual method validation.

| Nominal Concentration (ng/mL) | Analyte (Etidocaine) Response | IS (Etidocaine-d9) Response | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| 1.0 (LLOQ) | 5,150 | 1,010,000 | 0.0051 | 1.05 | 105.0 |

| 2.5 | 12,800 | 1,025,000 | 0.0125 | 2.48 | 99.2 |

| 10.0 | 50,900 | 998,000 | 0.0510 | 10.11 | 101.1 |

| 50.0 | 255,000 | 1,005,000 | 0.2537 | 50.24 | 100.5 |

| 200.0 | 1,010,000 | 995,000 | 1.0151 | 198.50 | 99.3 |

| 400.0 | 2,050,000 | 1,012,000 | 2.0257 | 402.10 | 100.5 |

Assessment of Linearity, Sensitivity, and Robustness

The data generated from the calibration curve are used to assess several key performance characteristics of the analytical method.

Linearity is evaluated by applying a linear regression model to the plot of response ratios versus concentration. The relationship is typically assessed using the coefficient of determination (r²). A value of r² > 0.99 is generally considered indicative of a strong linear relationship between the instrument response and the analyte concentration over the defined dynamic range.

Sensitivity of the method is determined by the Lower Limit of Quantitation (LLOQ). The LLOQ is established as the lowest concentration of the analyte that can be quantified reliably, with precision (%CV, coefficient of variation) and accuracy (%Bias) within acceptable limits, commonly ±20%.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an LC-MS method, this could involve testing different chromatographic columns, varying mobile phase composition, or slightly altering flow rates. The use of a stable isotope-labeled internal standard like Etidocaine-d9 is crucial for ensuring method robustness. Because the SIL-IS co-elutes and responds similarly to the analyte, it can compensate for minor shifts in retention time or ionization efficiency, ensuring that the analytical results remain accurate and precise. scispace.com The stability of the internal standard response across all samples is also a key indicator of a robust and reliable assay.

Table 2: Example of Method Performance Characteristics for an Etidocaine Assay This table is for illustrative purposes to demonstrate typical performance data. Specific values would be determined during actual method validation.

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity | ||

| Calibration Range | - | 1.0 - 500.0 ng/mL |

| Regression Model | y = mx + c | y = 0.005x + 0.0001 |

| Coefficient of Determination (r²) | ≥ 0.99 | 0.9989 |

| Sensitivity | ||

| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |

| LLOQ Accuracy | Within 80-120% | 105.0% |

| LLOQ Precision (%CV) | ≤ 20% | 7.8% |

| Robustness | ||

| IS Response Variation (%CV) | ≤ 15% across all samples | 4.9% |

Mechanism of Action and Pharmacological Effects of Etidocaine

To understand the context in which Etidocaine-d9 is used, it is essential to understand the pharmacology of its parent compound, etidocaine (B1208345). Etidocaine is a local anesthetic that works by blocking nerve impulses. veeprho.comrxlist.com It achieves this by stabilizing the neuronal membrane and inhibiting the flow of sodium ions, which are necessary for the initiation and conduction of nerve signals. rxlist.com

Etidocaine is known for its rapid onset of action (3-5 minutes) and long duration of anesthesia (5-10 hours). rxlist.com It produces a profound motor blockade, making it suitable for various surgical procedures. rxlist.comtaylorandfrancis.com

Research Applications of Stable Isotope Labeled Etidocaine in Pharmacological and Biochemical Studies

Elucidation of Metabolic Pathways and Drug Disposition Mechanisms

Stable isotope labeling is a cornerstone for elucidating the metabolic fate of drugs. nih.govmonash.edu By introducing Etidocaine-d9 into a biological system, it can be administered alongside its non-labeled counterpart, etidocaine (B1208345). The two compounds are chemically identical in their biological activity but are distinguishable by their mass. This allows Etidocaine-d9 to function as an ideal internal standard for quantitative analysis and as a tracer to map the intricate pathways of biotransformation.

Like other amide-type local anesthetics such as lidocaine (B1675312), etidocaine is primarily metabolized in the liver. nih.govpharmgkb.org The main metabolic routes involve N-dealkylation and hydroxylation, reactions predominantly catalyzed by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov Using Etidocaine-d9, researchers can accurately identify and quantify the formation of various metabolites. The known mass shift of +9 atomic mass units allows for the unambiguous identification of deuterated metabolites from the complex background of endogenous molecules, providing a clear picture of the drug's disposition. nih.gov

The deuterium (B1214612) kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of enzymatic attack can slow down the rate of the chemical reaction. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. The presence of a significant KIE is strong evidence that the cleavage of that specific C-H bond is a rate-limiting step in the metabolic process. nih.govnih.gov

A fascinating consequence of the kinetic isotope effect is "metabolic switching." osti.govosti.gov When a primary metabolic pathway is slowed down due to deuteration, the drug's metabolism may be rerouted through alternative, previously minor, pathways. osti.govnih.gov This shift can lead to a completely different profile of metabolites, which may have different pharmacological or toxicological properties.

For etidocaine, if the primary N-dealkylation pathway is hindered by deuteration in Etidocaine-d9, the body might increase the rate of other metabolic reactions, such as aromatic hydroxylation. Investigating this phenomenon involves comparing the full metabolite profile of etidocaine with that of Etidocaine-d9. The discovery of a metabolic switch provides valuable information about the flexibility of the metabolic enzymes involved and the potential for creating drug analogs with altered metabolic fates. nih.gov Studies on drugs like doxophylline have shown that such an induced metabolic switch can alter the drug's pharmacodynamic features. nih.gov

| Concept | Description | Application to Etidocaine-d9 |

| Metabolic Pathway Elucidation | Using tracers to map how a drug is broken down in the body. | Etidocaine-d9 acts as a tracer to identify and quantify metabolites formed by the liver's cytochrome P450 enzymes. nih.govpharmgkb.orgnih.gov |

| Kinetic Isotope Effect (KIE) | The slowing of a reaction rate when a hydrogen atom is replaced by deuterium at the reaction site. nih.gov | Measuring the KIE helps determine if breaking a specific C-H bond is the slow, rate-limiting step in etidocaine's metabolism. nih.gov |

| Metabolic Switching | The redirection of metabolism to alternative pathways when a primary pathway is blocked or slowed by deuteration. osti.govosti.govnih.gov | If deuteration slows N-dealkylation, metabolism might shift to other pathways like hydroxylation, changing the drug's metabolite profile. |

Applications in Metabolomics Research Using Stable Isotope Labeling

Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a snapshot of its physiological state. nih.govnih.govresearchgate.net Stable isotope labeling is a powerful technique within metabolomics, enhancing the accuracy of metabolite identification and quantification. monash.edu Etidocaine-d9 is perfectly suited for such applications, serving as an internal standard to correct for variations during sample preparation and analysis, thereby improving the precision of quantitative measurements. researchgate.net

Metabolomics research can be broadly divided into two approaches: targeted and non-targeted analysis. nih.govehu.esnih.gov

Targeted Metabolomics: This approach focuses on measuring a predefined and specific group of metabolites. ehu.es In this context, Etidocaine-d9 is used as an ideal internal standard for the precise quantification of etidocaine and its known metabolites. Because Etidocaine-d9 has nearly identical chemical and physical properties to etidocaine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, but its distinct mass allows it to be measured separately. This ensures high accuracy and precision in determining the concentration of the non-labeled drug. ehu.es

Non-Targeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample to get a broad overview of the metabolome. frontiersin.orgresearchgate.net In a non-targeted study, the presence of Etidocaine-d9 and its metabolites can be easily picked out from thousands of other molecular features due to their unique isotopic signature. This aids in confirming the identity of drug-related compounds and helps in the discovery of novel or unexpected metabolic pathways. frontiersin.org

| Approach | Goal | Role of Etidocaine-d9 |

| Targeted Metabolomics | Quantify specific, known metabolites with high precision and accuracy. ehu.esnih.gov | Serves as an ideal internal standard for the accurate measurement of etidocaine and its primary metabolites. |

| Non-Targeted Metabolomics | Profile as many metabolites as possible to discover changes across the metabolome. frontiersin.orgresearchgate.netresearchgate.net | The unique mass signature of Etidocaine-d9 and its metabolites allows for their confident identification among thousands of signals. |

Metabolic flux analysis (MFA) is a technique used to measure the rates (or fluxes) of reactions within a metabolic network. nih.govnih.gov While traditional metabolomics measures the concentration of metabolites at a single point in time, MFA provides a dynamic view of how metabolites are processed through various pathways. nih.gov Stable isotope tracers are essential for these studies. By providing a labeled substrate like Etidocaine-d9, researchers can track the rate at which the label is incorporated into downstream metabolites. This allows for the calculation of the turnover rates of specific metabolic reactions, offering a more functional understanding of metabolic regulation than static concentration measurements alone. nih.gov

Mechanistic Studies of Molecular Interactions Through Deuteration

The biological effect of etidocaine results from its interaction with specific molecular targets, primarily voltage-gated sodium channels in nerve cell membranes. The binding of the drug to these channels involves a complex set of molecular interactions, including hydrogen bonds. nih.gov Deuteration can subtly influence the strength of hydrogen bonds. A deuterium bond (D-bond) can be slightly different in length and strength compared to a hydrogen bond (H-bond).

By strategically placing deuterium atoms on Etidocaine-d9, it may be possible to probe the importance of specific hydrogen bonds in the drug-receptor interaction. If deuteration at a particular position alters the binding affinity or the functional effect of the drug on the ion channel, it provides evidence for the direct involvement of that position in the binding mechanism. These subtle, isotope-induced changes can be used to refine computational models of drug-receptor binding and provide a deeper mechanistic understanding of how local anesthetics exert their effects at a molecular level. nih.gov

Probing Ligand-Target Binding Dynamics

The replacement of hydrogen with deuterium in etidocaine creates a "heavy" version of the drug that is chemically identical in its biological activity but distinguishable in analytical instruments. This is particularly useful in studying the kinetics and thermodynamics of ligand-target binding.

One of the primary applications is in differentiating the drug administered for a study from the same drug that may already be present in a biological system. By using Etidocaine-d9 (hydrochloride), researchers can precisely measure the absorption, distribution, metabolism, and excretion (ADME) of a newly introduced dose without interference from pre-existing levels of the non-deuterated form.

While direct studies on Etidocaine-d9 are not widely published, analogous research with other deuterated local anesthetics, such as tetracaine (B1683103) and procaine, demonstrates the power of this approach. For instance, 2H NMR studies on deuterated local anesthetics have been instrumental in characterizing their binding to lipid membranes, which are a primary site of action for these drugs. These studies have revealed details about the depth of penetration of the anesthetic into the membrane and the orientation of the molecule within the lipid bilayer.

Table 1: Analogous Research on Deuterated Local Anesthetics

| Local Anesthetic | Technique | Key Findings | Reference |

|---|---|---|---|

| Tetracaine (deuterated) | 2H NMR Spectroscopy | Characterized binding to phosphatidylcholine membranes, revealing slow exchange between strongly and weakly bound sites. | nih.gov |

This type of data is crucial for understanding the molecular basis of anesthesia and for designing new drugs with improved efficacy and safety profiles.

Conformational Analysis of Biomolecules Using Deuterated Probes

The introduction of a deuterated probe like Etidocaine-d9 (hydrochloride) can also be used to study the conformational changes in the target biomolecule, such as an ion channel or a receptor, upon binding. The interaction of a ligand with its protein target often induces subtle changes in the protein's three-dimensional structure, which are critical for its function.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique in this regard. In an HDX-MS experiment, a protein is exposed to "heavy water" (D₂O). The rate at which the protein's backbone amide hydrogens exchange with deuterium is dependent on their solvent accessibility and involvement in hydrogen bonding. When a ligand like Etidocaine-d9 (hydrochloride) binds to the protein, it can alter the protein's conformation, leading to changes in the hydrogen-deuterium exchange rates in specific regions of the protein. By analyzing these changes, researchers can map the ligand-binding site and identify allosteric conformational changes occurring elsewhere in the protein. nih.gov

While specific HDX-MS studies using Etidocaine-d9 (hydrochloride) are not prominent in the literature, the methodology is widely applied in drug discovery and structural biology. For example, studies on other ligand-protein systems have successfully used this technique to elucidate mechanisms of drug action and to guide the development of new therapeutic agents.

Table 2: Principles of Deuterated Probes in Conformational Analysis

| Technique | Principle | Information Gained |

|---|---|---|

| 2H NMR Spectroscopy | The NMR signal of the deuterated probe is sensitive to its local environment and motion. | Provides information on the binding affinity, orientation, and dynamics of the probe within the binding site. |

The application of these established techniques to Etidocaine-d9 (hydrochloride) holds significant potential for advancing our understanding of its interaction with biological targets at a molecular level.

Future Directions and Emerging Research Avenues for Etidocaine D9 Hydrochloride

Innovations in Isotopic Labeling and Analytical Methodologies

The future of research involving Etidocaine-d9 is intrinsically linked to advancements in isotopic labeling and the analytical techniques used for its detection and quantification. While Etidocaine-d9 is primarily used as an internal standard in mass spectrometry-based methods, new methodologies promise to enhance the precision, speed, and scope of these studies.

Future research will likely focus on optimizing the synthesis of Etidocaine-d9 to ensure high isotopic enrichment and chemical purity, which is critical for its role as an internal standard. Innovations in late-stage isotopic labeling techniques, such as hydrogen isotope exchange (HIE) reactions catalyzed by transition metals like iridium and ruthenium, could offer more efficient and selective methods for deuterium (B1214612) incorporation. nist.gov

The primary analytical method for etidocaine (B1208345) and its metabolites has been gas chromatography-mass spectrometry (GC-MS). nih.govnih.govnih.gov Future methodologies will continue to rely heavily on mass spectrometry, but with an emphasis on more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer higher sensitivity and specificity, allowing for more accurate quantification of Etidocaine-d9 and the parent drug in complex biological matrices. The development of novel ionization sources and mass analyzers will further push the limits of detection. For instance, studies on the related local anesthetic lidocaine (B1675312) have demonstrated the power of electrospray ionization (ESI)-MS/MS for identifying metabolites in urine. nih.gov Similar approaches will be crucial for detailed pharmacokinetic studies of etidocaine.

Moreover, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are emerging as powerful tools to study protein structure and dynamics. dundee.ac.uk While not a direct application for Etidocaine-d9 as a labeled analyte, the principles of deuterium labeling are central. Future studies could use HDX-MS to investigate how etidocaine (and potentially its deuterated analogs) interacts with its primary target, the voltage-gated sodium channel, providing insights into its mechanism of action at a molecular level.

| Analytical Technique | Application for Etidocaine-d9 Research | Potential Advantages |

| LC-MS/MS | Quantitative analysis of etidocaine with Etidocaine-d9 as an internal standard. | High sensitivity, specificity, and throughput for pharmacokinetic studies. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition of metabolites. | Unambiguous identification of novel metabolites. |

| Hydrogen Isotope Exchange (HIE) Catalysis | Optimized and more efficient synthesis of Etidocaine-d9. | Higher isotopic purity and yield. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing the conformational changes of the sodium channel upon etidocaine binding. | Detailed insights into the drug-target interaction and mechanism of action. |

Integration with Advanced Omics Technologies for Systems Biology

The integration of Etidocaine-d9 with advanced "omics" technologies represents a significant leap forward in understanding its biological effects from a holistic, systems-level perspective. Beyond its use in traditional pharmacokinetic studies, which measure drug absorption, distribution, metabolism, and excretion (ADME), Etidocaine-d9 can be a key component in metabolomics and proteomics studies. nih.gov

Proteomics: Emerging research on other local anesthetics, such as lidocaine and pilsicainide, has shown that they can have off-target effects, including the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. nih.govnih.gov This inhibition can lead to the stabilization of proteins like p53 and affect cell proliferation. nih.gov Future proteomics studies could investigate whether etidocaine and its deuterated analog exhibit similar effects. By using Etidocaine-d9 in conjunction with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), researchers could identify proteins and cellular pathways that are differentially affected by the parent drug versus its deuterated form. This could uncover novel mechanisms of action or potential sources of toxicity.

| Omics Technology | Application with Etidocaine-d9 | Research Question |

| Metabolomics (LC-HRMS) | Comparative metabolic profiling of etidocaine vs. Etidocaine-d9. | What is the quantitative importance of N-dealkylation in etidocaine metabolism? Does deuteration lead to metabolic switching? |

| Quantitative Proteomics (e.g., SILAC, TMT) | Identify global protein expression changes in cells treated with etidocaine. | Does etidocaine or Etidocaine-d9 affect the proteasome or other off-target proteins? |

| Toxicogenomics | Assess changes in gene expression related to toxicity pathways. | Can alterations in metabolism due to deuteration mitigate or exacerbate toxicity? |

Theoretical and Computational Modeling of Deuterated Compound Behavior in Biological Systems

Theoretical and computational modeling offers a powerful, in-silico approach to predict and understand the behavior of deuterated compounds like Etidocaine-d9 in biological systems, complementing experimental data. Future research in this area will likely focus on multi-scale modeling, from the quantum mechanical level to whole-cell simulations.

At the most fundamental level, quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to model the kinetic isotope effect. These calculations can predict the difference in activation energy for the cleavage of a C-H bond versus a C-D bond in the active site of metabolic enzymes like cytochrome P450. For Etidocaine-d9, this would allow for a theoretical prediction of the extent to which N-dealkylation is slowed, which could then be validated experimentally.

Molecular dynamics (MD) simulations can provide insights into how etidocaine and its deuterated analog interact with their primary biological target, the voltage-gated sodium channel. Computational models have been developed for other local anesthetics like lidocaine to simulate their binding kinetics and effects on channel gating. nih.gov Similar models for etidocaine could be used to investigate whether the subtle changes in vibrational energy and bond length due to deuteration in Etidocaine-d9 alter its binding affinity, residence time, or the conformational changes it induces in the channel.

| Modeling Approach | Application to Etidocaine-d9 | Predicted Outcome |

| Quantum Mechanics (e.g., DFT) | Calculate the activation energy for C-D bond cleavage by metabolic enzymes. | Quantitative prediction of the kinetic isotope effect on N-dealkylation. |

| Molecular Dynamics (MD) Simulations | Simulate the binding of Etidocaine-d9 to the voltage-gated sodium channel. | Understanding of how deuteration might affect binding affinity and channel modulation. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Integrate in-vitro and in-silico data to simulate in-vivo behavior. | Prediction of the overall impact of deuteration on the drug's therapeutic profile. |

Q & A

Q. What strategies optimize the formulation of Etidocaine-d9 (hydrochloride) for sustained-release delivery in pain management studies?

- Methodological Answer : Employ factorial design (e.g., 3² design) to test polymer ratios (e.g., PLGA, chitosan) and excipient impacts on release kinetics. Use in vitro dissolution testing (USP Apparatus II, pH 6.8) and fit data to Higuchi or Korsmeyer-Peppas models . Validate with in vivo pharmacodynamic studies (e.g., rodent tail-flick test) to correlate release profiles with analgesia duration .

Q. How should researchers mitigate batch-to-batch variability in deuterated Etidocaine-d9 synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and deuterium source purity. Use design of experiments (DoE) to optimize CPPs and establish a design space. Monitor intermediate purity via FTIR and LC-TOF to ensure consistent deuteration .

Q. What in vivo models are appropriate for evaluating the neurotoxicity risk of Etidocaine-d9 (hydrochloride)?

- Methodological Answer : Use rodant models (e.g., sciatic nerve block in rats) with histopathological analysis (H&E staining) to assess neuronal damage. Combine with electrophysiological recordings to measure nerve conduction velocity. Compare results to non-deuterated Etidocaine to isolate isotope effects. Include behavioral assays (e.g., thermal hyperalgesia) for functional toxicity assessment .

Methodological Tables

Q. Table 1: Key Parameters for Stability Testing of Etidocaine-d9 (Hydrochloride)

| Condition | Duration | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| 40°C/75% RH | 6 months | HPLC-UV | Purity ≥95%; Degradants ≤2% |

| 25°C/60% RH | 12 months | LC-MS/MS | Recovery 90–110% |

| Photostability | 1.2 million lux-hours | PDA Detection | No new peaks >0.1% |

Q. Table 2: Factorial Design for Sustained-Release Formulation Optimization

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| PLGA Concentration | 10% | 30% | % Drug release at 24 hours |

| Chitosan Ratio | 1:1 | 1:3 | Mucoadhesion strength (N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.